2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
2,6-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a benzamide core substituted with methoxy groups and a tetrahydroquinoline moiety, which is further functionalized with a propane-1-sulfonyl group.
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the tetrahydroquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.
Introduction of the sulfonyl group: This step involves sulfonylation using propane-1-sulfonyl chloride under basic conditions.
Methoxylation: The benzamide core is methoxylated using methanol in the presence of a catalyst.
Coupling reactions: The final step involves coupling the methoxylated benzamide with the sulfonylated tetrahydroquinoline under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
2,6-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form iminium ions.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide core, facilitated by the methoxy groups.
Addition: Nucleophilic addition reactions can take place at the carbonyl group of the benzamide.
Common reagents include DDQ for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs targeting various biological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity, while the tetrahydroquinoline moiety can interact with hydrophobic pockets in the target protein. The methoxy groups may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include:
2,6-Dimethoxy-N-(1-naphthyl)benzamide: This compound has a naphthyl group instead of the tetrahydroquinoline moiety.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds share the tetrahydroisoquinoline core but differ in their substituents.
The uniqueness of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-4-13-29(25,26)23-12-6-7-15-10-11-16(14-17(15)23)22-21(24)20-18(27-2)8-5-9-19(20)28-3/h5,8-11,14H,4,6-7,12-13H2,1-3H3,(H,22,24) |
InChI Key |
VSUIQRRIYDIQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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